

Methyl 3-Morpholinobenzoate: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **Methyl 3-Morpholinobenzoate**

Cat. No.: **B041146**

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Introduction: The Strategic Value of the Morpholinobenzoate Scaffold

In the landscape of modern medicinal chemistry and drug development, the morpholine moiety is recognized as a "privileged scaffold."^[1] Its incorporation into small molecules is a well-established strategy to enhance pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall disposition.^[2] When coupled with a methyl benzoate framework, as in **Methyl 3-Morpholinobenzoate**, it creates a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of **Methyl 3-Morpholinobenzoate**, covering its fundamental properties, synthesis, characterization, chemical reactivity, and applications for researchers and drug development professionals.

Core Molecular and Physical Properties

Methyl 3-Morpholinobenzoate, also known by its systematic name 1-(3-Carbomethoxyphenyl)morpholine, is a disubstituted aromatic compound. The molecule's structure integrates a methyl ester and a morpholine ring onto a central benzene core, bestowing upon it a unique combination of chemical functionalities.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₅ NO ₃	--INVALID-LINK--
Molecular Weight	221.25 g/mol	--INVALID-LINK--
CAS Number	197172-69-3	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Melting Point	42-46 °C	--INVALID-LINK--
Flash Point	> 110 °C (> 230 °F) - closed cup	--INVALID-LINK--
Storage Conditions	Sealed in a dry environment at 2-8°C	--INVALID-LINK--

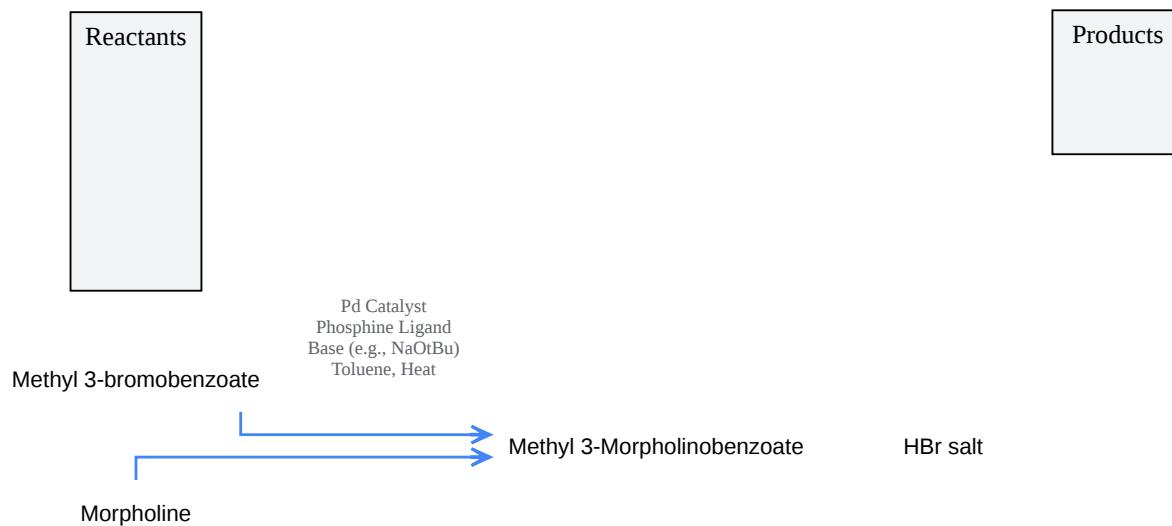
Synthesis and Manufacturing

The synthesis of **Methyl 3-Morpholinobenzoate** is most effectively achieved through modern cross-coupling methodologies that are standard in the pharmaceutical industry. The two primary and most logical synthetic routes are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Recommended Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the formation of carbon-nitrogen bonds.^[3] This approach offers high functional group tolerance and typically proceeds with excellent yields, making it the preferred method for this target. The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:



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Caption: Palladium-catalyzed Buchwald-Hartwig amination workflow.

Detailed Step-by-Step Methodology:

- **Inert Atmosphere:** To an oven-dried Schlenk flask, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a sterically hindered phosphine ligand (e.g., (\pm) -BINAP or XantPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv).^[3] The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
- **Reagent Addition:** Under the inert atmosphere, add methyl 3-bromobenzoate (1.0 equiv) and morpholine (1.2 equiv).
- **Solvent Addition:** Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
- **Reaction:** Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. The causality for heating is to overcome the activation energy for the oxidative addition and

reductive elimination steps of the catalytic cycle.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **Methyl 3-Morpholinobenzoate**.

Alternative Synthesis: Nucleophilic Aromatic Substitution (SNAr)

While less general than the Buchwald-Hartwig reaction, SNAr can be effective if the aromatic ring is sufficiently electron-deficient. This is typically achieved by having a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like fluorine or chlorine).

Reaction Scheme:```dot digraph "SNAr_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];
};

Caption: Logical flow for predicting electrophilic aromatic substitution sites.

Applications in Drug Discovery and Development

The true value of **Methyl 3-Morpholinobenzoate** lies in its application as a versatile building block for more complex, biologically active molecules. The morpholine ring is a key component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. [2]

- Scaffold for Bioactive Molecules: The related compound, Methyl 3-(morpholinomethyl)benzoate, is noted as an intermediate in the synthesis of compounds with potential analgesic or anti-inflammatory properties. [4] This strongly suggests that **Methyl 3-**

Morpholinobenzoate serves a similar role, providing a core structure that can be elaborated to target a range of biological pathways.

- Improving Pharmacokinetics: As a design element, the morpholine group is often introduced to a lead compound to fine-tune its physical properties, reducing lipophilicity and improving metabolic stability, which are critical hurdles in drug development. [5]* Derivatization Potential: The ester can be converted to an amide, hydrazide, or other functional groups, allowing for the exploration of a wide chemical space. The aromatic ring provides a rigid scaffold for orienting these functional groups for optimal interaction with biological targets.

Conclusion and Future Outlook

Methyl 3-Morpholinobenzoate is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis via robust and scalable methods like the Buchwald-Hartwig amination, and versatile chemical handles make it an invaluable intermediate. For researchers in drug discovery, this compound offers a reliable starting point for the construction of compound libraries aimed at identifying novel therapeutics. Its inherent morpholine scaffold provides a favorable pharmacokinetic foundation, increasing the probability of developing successful drug candidates. Future work will likely see this building block utilized in the synthesis of inhibitors for various enzyme classes and ligands for a range of receptors, continuing the legacy of morpholine-containing compounds in medicine.

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